molecular formula C6H8N2O B1226690 3-Methoxypyridin-4-amine CAS No. 52334-90-4

3-Methoxypyridin-4-amine

Cat. No. B1226690
CAS RN: 52334-90-4
M. Wt: 124.14 g/mol
InChI Key: GPMHHELOMRCBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Recent studies have developed new protocols for the synthesis of 3-Methoxypyridin-4-amine and its derivatives, highlighting the efficiency and versatility of modern synthetic methods. For example, a method using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines, offering concise access to various aminopyridines (Pang, Kaga, & Chiba, 2018). Another approach involves the heterocyclization reaction of 4-Methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing a wide range of primary amines and yielding up to 98% (Aquino et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Methoxypyridin-4-amine derivatives has been extensively studied, revealing insights into their protonation sites, hydrogen bonding patterns, and overall conformation. One study reports the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showing distinct sites of protonation and intermolecular hydrogen bonding patterns (Böck et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 3-Methoxypyridin-4-amine include nucleophilic amination and the formation of N-substituted amines. The organic superbase t-Bu-P4 has been reported to efficiently catalyze the amination of methoxy(hetero)arenes, demonstrating the compound's reactivity and potential for further functionalization (Shigeno et al., 2019).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting points, and crystal structure, is crucial for understanding the behavior of 3-Methoxypyridin-4-amine under different conditions. However, specific studies focusing on the physical properties of this compound are limited in the current literature. Researchers often infer these properties from related compounds or through computational studies.

Chemical Properties Analysis

The chemical properties of 3-Methoxypyridin-4-amine, such as its reactivity with nucleophiles, electrophilic substitution patterns, and potential for forming various derivatives, are of significant interest. For instance, the transformation of electron-deficient methoxyarenes and methoxyheteroarenes via catalytic amination has been explored, underscoring the compound's versatility (Shigeno et al., 2019).

Scientific Research Applications

Crystal Structure Analysis

  • Protonation Sites and Hydrogen Bonding in Salts: The study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate demonstrates different sites of protonation and distinct intermolecular hydrogen bonding patterns. This research contributes to understanding molecular conformations and interactions in crystal structures (Böck et al., 2021).

Chemical Synthesis

  • Nucleophilic Amination of Methoxypyridines: A new protocol for nucleophilic amination of methoxypyridines, offering a concise access to various aminopyridines of medicinal interest, was developed using sodium hydride in the presence of lithium iodide (Pang, Kaga, & Chiba, 2018).
  • Synthesis of Furan-Fused Pyridinones: A strategy for the synthesis of furoquinolinones using 3-alkynyl-4-methoxypyridin-2(1 H)-ones under specific conditions, contributing to the field of organic synthesis (Delaunay et al., 2010).

Physicochemical Studies

  • Structural and Physicochemical Features of Acridin-9-amines: Research on the tautomerisation and electrostatic features of acridin-9-amines, including 9-(methoxyamino)acridine, reveals insights into the stability and properties of these compounds, crucial for understanding their interactions with other molecules (Wróblewska et al., 2006).

Supramolecular Chemistry

  • Formation of Hypervalent Complexes: The study of trifluorohexylsilane and trifluorophenylsilane forming hypervalent complexes with 4-methoxypyridine through Si...N interactions contributes significantly to supramolecular chemistry, suggesting new binding motifs (Nakash, Gut, & Goldvaser, 2005).

Organic Chemistry and Catalysis

  • Amination of Methoxy(hetero)arenes: The organic superbase t-Bu-P4 was found to efficiently catalyze the amination of methoxy(hetero)arenes, demonstrating the transformation of electron-deficient methoxyarenes and methoxyheteroarenes, which is significant in the field of organic synthesis and catalysis (Shigeno et al., 2019).

Biochemistry and Pharmacology

  • Inhibition of Melanin Production: A study on (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, revealed its potential as an inhibitor of melanin production, offering insights into skin whitening agents (Choi et al., 2002).

Safety and Hazards

Regarding safety information, 3-Methoxypyridin-4-amine is a chemical and appropriate safe handling measures should be taken for use and storage. It may have irritating and damaging effects on the eyes, skin, and respiratory system. Appropriate protective equipment, such as goggles, gloves, and respiratory protection, should be worn during operation .

properties

IUPAC Name

3-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHHELOMRCBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200362
Record name 3-Methoxy-4-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridin-4-amine

CAS RN

52334-90-4
Record name 3-Methoxy-4-aminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-methoxy-4-nitropyridine-N-oxide (17.37 g, 0.102 mol) in MeOH (180 ml) was hydrogenated in a 500 ml Parr bottle at 40° C. and 40 psi for 3 hours using Raney Nickel as catalyst. After filtration of the catalyst and evaporation of the solvent, the residue was chromatographed on silica gel using CH2Cl2 /MeOH/NH4OH (90/10/1) as the eluent to give the title compound. The product was recrystallized from toluene to give 10.8 g (65%) of pure product, m.p. 94°-95° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
17.37 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxypyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Methoxypyridin-4-amine
Reactant of Route 3
Reactant of Route 3
3-Methoxypyridin-4-amine
Reactant of Route 4
3-Methoxypyridin-4-amine
Reactant of Route 5
Reactant of Route 5
3-Methoxypyridin-4-amine
Reactant of Route 6
3-Methoxypyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.